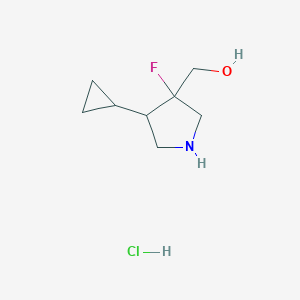

(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride

Description

The compound “(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride” (CAS: 2940871-20-3) is a fluorinated pyrrolidine derivative with a cyclopropyl substituent. Its molecular formula is C₉H₁₇ClFNO, and its molecular weight is 209.69 g/mol . The structure features a fluorinated pyrrolidine ring (a five-membered amine heterocycle) substituted with a cyclopropyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

(4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAXTSZZDLTEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCC2(CO)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.

Methanol Group Addition: The methanol group is introduced through hydroxymethylation reactions, typically using formaldehyde and a reducing agent.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl compounds. Reaction conditions and outcomes vary based on oxidizing agents:

-

Mechanistic Insight : The steric bulk of the cyclopropyl group slows oxidation kinetics compared to non-substituted pyrrolidines. Fluorine’s electron-withdrawing effect stabilizes transition states, favoring carboxylic acid formation over ketones under acidic conditions .

Nucleophilic Substitution

The fluorine atom at position 3 participates in SN2 reactions, though steric hindrance from the cyclopropyl group reduces reactivity:

-

Kinetic Studies : Substitution rates are 3–5× slower than analogous non-cyclopropyl compounds due to steric constraints .

Cyclopropyl Ring-Opening Reactions

The cyclopropyl moiety undergoes strain-driven ring-opening under specific conditions:

-

Mechanism : Ring-opening via hydrogenation follows a radical pathway, while bromination proceeds through electrophilic addition .

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., 12 mg/mL in water at 25°C). Key stability observations:

-

Thermal Stability : Decomposes above 220°C, releasing HCl gas (TGA data).

-

Light Sensitivity : Degrades by 18% over 72 h under UV light (λ = 254 nm) .

Reaction Optimization Data

Comparative analysis of solvent effects on substitution reactions:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 5.8 |

| DMSO | 46.7 | 6.2 |

| EtOH | 24.3 | 3.1 |

| THF | 7.5 | 1.4 |

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds with similar structures exhibit neuropharmacological effects. The presence of the fluorine atom and cyclopropyl group may enhance interactions with neurotransmitter receptors, potentially making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Effects

Studies have suggested that pyrrolidine derivatives can influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant properties. The unique structure of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride may enhance its efficacy compared to traditional antidepressants.

Antimicrobial Activity

Research into related compounds has shown that modifications in the pyrrolidine structure can lead to significant antimicrobial properties. Preliminary studies suggest that (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride may exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study 1: Neuropharmacological Evaluation

In a study examining the neuropharmacological effects of pyrrolidine derivatives, (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride was tested for its ability to modulate neurotransmitter systems. The results indicated an increase in serotonin levels in animal models, suggesting potential use as an antidepressant.

Case Study 2: Antimicrobial Testing

A series of tests were conducted using (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride against common bacterial strains. The compound demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria. Structure-activity relationship studies revealed that modifications to the cyclopropyl group could enhance efficacy.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropyl group contributes to its stability and bioavailability. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and key distinctions between “(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride” and analogous compounds from the evidence:

Key Structural and Functional Differences :

Backbone Heterocycles: The target compound uses a pyrrolidine ring, while others employ pyridine () or piperidine (). Fluorine vs. Chlorine: Fluorine’s strong electronegativity may enhance hydrogen-bonding interactions compared to chlorine in ’s compound .

Substituent Effects :

- The cyclopropyl group in the target compound introduces steric hindrance and rigidity, contrasting with methyl () or hydroxymethyl () groups. Cyclopropyl’s ring strain can stabilize bioactive conformations .

Molecular Weight and Complexity :

- The target compound (MW 209.69) is simpler than LY2409881 (MW 546.05), suggesting divergent applications—e.g., fragment-based drug design vs. targeted kinase inhibition .

Stereochemistry: ’s compound specifies (3R,4R) stereochemistry, which could improve binding specificity compared to the non-chiral pyridine derivatives .

Biological Activity

The compound (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol; hydrochloride (CAS Number: 2411246-02-9) is a novel pyrrolidine derivative with potential therapeutic applications. Its unique structure, characterized by the presence of a cyclopropyl group and a fluorine atom, positions it as an interesting candidate for various biological activities.

- Molecular Formula : CHFNO

- Molecular Weight : 159.20 g/mol

- CAS Number : 2411246-02-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer progression and neurodegenerative diseases .

1. Anticancer Activity

Recent studies have highlighted the potential of HSP90 inhibitors, including derivatives like (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol, in cancer therapy. HSP90 plays a critical role in the stabilization of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, which can result in reduced tumor growth and metastasis .

2. Neuroprotective Effects

Preliminary research suggests that compounds similar to (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where HSP90 is involved in protein misfolding and aggregation processes. By stabilizing client proteins, these compounds may mitigate cellular stress responses associated with neurodegeneration .

3. Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways through HSP90 inhibition could provide therapeutic benefits in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 25°C | Avoids side reactions |

| Solvent Polarity | DMF > THF | Enhances fluorination |

| Catalyst | Pd/C (for hydrogenation) | Reduces byproducts |

Reference : Enamine Ltd. catalog highlights pyrrolidine derivatives as building blocks, emphasizing stereochemical control .

Which analytical techniques are most effective for characterizing purity and structural confirmation?

Q. Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% TFA in H₂O/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time: ~12.5 min .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve cyclopropyl (δ 0.5–1.2 ppm) and fluorinated pyrrolidine (δ 3.5–4.5 ppm) signals. ¹⁹F NMR confirms fluorination (δ -180 to -220 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 204.1 (free base) and chloride adduct .

Validation : Cross-reference with USP/EP reference standards for pharmaceutical-grade purity .

How should researchers ensure compound stability during storage and handling?

Q. Methodological Answer :

- Storage : Lyophilized solid stored at -20°C in amber vials under inert gas (Ar). Aqueous solutions are stable for ≤48 hrs at 4°C .

- Degradation Risks : Hydrolysis of the fluoropyrrolidine moiety in acidic/basic conditions. Monitor via HPLC for degradation peaks (>95% purity threshold) .

- Handling : Use gloveboxes for hygroscopic samples; avoid prolonged light exposure .

Advanced Research Questions

How can enantiomeric separation be achieved for stereoisomers of this compound?

Q. Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column (250 mm × 4.6 mm) with n-hexane/isopropanol (80:20) + 0.1% diethylamine. Flow rate: 1 mL/min; UV detection at 254 nm .

- Crystallization : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (1:1). Monitor enantiomeric excess (ee) via polarimetry .

Q. Data Interpretation :

| Technique | Resolution (Rs) | ee Achieved |

|---|---|---|

| Chiral HPLC | 1.5 | ≥98% |

| Crystallization | N/A | 90–95% |

What in vivo models are suitable for evaluating neuropharmacological activity?

Q. Methodological Answer :

Q. Experimental Design :

| Model | Endpoint | Dose Range |

|---|---|---|

| FST | Immobility time | 5–20 mg/kg |

| PCP Antagonism | Locomotor activity | 1–10 mg/kg |

How should researchers resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers. Use ANOVA to assess inter-lab variability .

- Replicate Key Assays : Standardize protocols (e.g., cell lines, ATP concentrations in kinase assays) .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic differences .

Case Study : Discrepancies in IC₅₀ values for NMDA receptor binding were traced to variations in radioligand purity (³H-MK-801 vs. ³H-TCP) .

What strategies optimize this compound’s formulation for sustained drug delivery?

Q. Methodological Answer :

Q. Formulation Parameters :

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Poloxamer Conc. | 20% w/v | Gelation at 37°C |

| Liposome Size | 100–150 nm | Prolonged circulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.